molecular formula C15H16O3 B5179209 1-methoxy-3-(2-phenoxyethoxy)benzene

1-methoxy-3-(2-phenoxyethoxy)benzene

Cat. No.: B5179209
M. Wt: 244.28 g/mol
InChI Key: BOEKEYBECBFDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-3-(2-phenoxyethoxy)benzene is a diaryl ether derivative featuring a benzene ring substituted with a methoxy group and a 2-phenoxyethoxy side chain. While direct data for this compound are absent in the provided evidence, its structural analogs and related compounds (e.g., ethers, nitroalkenes, and trifluoromethyl-substituted derivatives) offer insights into its likely properties.

Properties

IUPAC Name

1-methoxy-3-(2-phenoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-16-14-8-5-9-15(12-14)18-11-10-17-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEKEYBECBFDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methoxy-3-(2-phenoxyethoxy)benzene typically involves the reaction of 1-methoxy-3-bromobenzene with 2-phenoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The general reaction scheme is as follows:

1-methoxy-3-bromobenzene+2-phenoxyethanolK2CO3,DMFThis compound\text{1-methoxy-3-bromobenzene} + \text{2-phenoxyethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 1-methoxy-3-bromobenzene+2-phenoxyethanolK2​CO3​,DMF​this compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-(2-phenoxyethoxy)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The phenoxyethoxy group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

Major Products:

    Nitration: 1-methoxy-3-(2-phenoxyethoxy)-4-nitrobenzene.

    Halogenation: 1-methoxy-3-(2-phenoxyethoxy)-4-bromobenzene or 1-methoxy-3-(2-phenoxyethoxy)-4-chlorobenzene.

Scientific Research Applications

1-Methoxy-3-(2-phenoxyethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-methoxy-3-(2-phenoxyethoxy)benzene involves its interaction with various molecular targets. The methoxy group and phenoxyethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

A. Electronic and Steric Effects

  • 1-Methoxy-3-(nitro(p-tolyl)methyl)benzene (3ab, 3ba): The nitro and p-tolyl groups impart strong electron-withdrawing and steric effects, reducing solubility in nonpolar solvents compared to the target compound. Reported as pale-yellow oils (isolated yields: 74–89%) .
  • 1-Methoxy-3-(trifluoromethyl)benzene : The trifluoromethyl group is highly electron-withdrawing, increasing thermal stability and resistance to electrophilic substitution. Such compounds are used in agrochemicals and pharmaceuticals .
  • 1-Methoxy-3-(methoxymethyl)benzene: A smaller ether substituent enhances volatility (monoisotopic mass: 152.08) and solubility in hexanes, contrasting with the bulkier 2-phenoxyethoxy analog .

B. NMR Spectral Data

  • 1-Methoxy-3-(1-phenylethyl)benzene (8c) : $^{13}\text{C NMR}$ shows δ 157.0 (C-O of methoxy), 146.6 (aromatic C adjacent to substituents), and 55.6 ppm (methoxy carbon) .
  • 1-Methoxy-3-(perfluoroprop-1-en-2-yl)benzene (2t): $^{1}\text{H NMR}$ exhibits downfield shifts (δ 7.26–6.78) due to electron-withdrawing perfluoro groups, contrasting with the electron-donating phenoxyethoxy group .

Data Table: Key Properties of Structural Analogs

Compound Molecular Formula Key Substituents Physical State Yield/Isolation Method Notable Applications Reference ID
1-Methoxy-3-(nitro(p-tolyl)methyl)benzene C₁₅H₁₅NO₃ Nitro, p-tolyl Pale-yellow oil Pd-catalyzed α-arylation (86%) Synthetic intermediate
1-Methoxy-3-(trifluoromethyl)benzene C₈H₇F₃O Trifluoromethyl Liquid Catalytic oxidation Agrochemicals, pharmaceuticals
1-Methoxy-3-(methoxymethyl)benzene C₉H₁₂O₂ Methoxymethyl Oil Chromatography (hexanes) Solubility studies
(E)-1-Methoxy-3-(2-nitropropenyl)benzene C₁₀H₁₁NO₃ Nitropropenyl Solid Condensation (75%) Nitroalkene chemistry
1-Methoxy-3-(perfluoropropenyl)benzene C₁₀H₇F₃O Perfluoropropenyl Colorless liquid Suzuki coupling (85%) Fluorinated materials

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.